AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is a compound used for pharmaceutical testing . It is offered by various companies for research purposes .

Molecular Structure Analysis

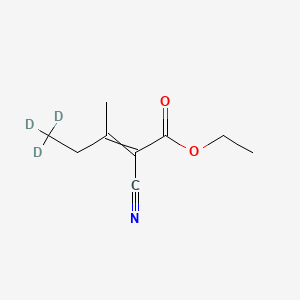

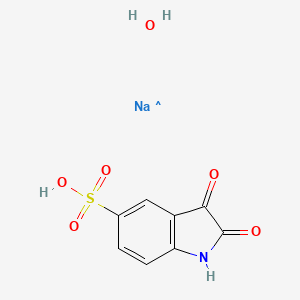

The molecular formula of AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is C46H63N7O12S, and its molecular weight is 938.107.Wissenschaftliche Forschungsanwendungen

1. Enzyme Inhibition Studies

AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone has been explored in the context of enzyme inhibition. For example, one study focused on the preparation and evaluation of peptidic aspartyl hemiacetals as reversible inhibitors of interleukin-1 beta converting enzyme (ICE), using a series of mono-, di-, and tripeptide aldehydes, including variants similar to AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone (Graybill et al., 2009). This demonstrates its potential application in studying the mechanisms of ICE and related enzymes.

2. Development of Drug Delivery Systems

In the development of novel oral delivery systems for peptides, research has been conducted on similar compounds. For instance, a study on spray-dried enteric solid dispersion as a novel oral delivery system for a pentapeptide analog of thymopentin, which shares similarities with AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone, suggests the potential of these compounds in improving oral bioavailability of certain peptides (Gidwani et al., 1992).

3. Synthesis of Biotinylated Peptides

Research has also been directed towards the synthesis of biotinylated derivatives of peptides for biological studies, such as in the synthesis of biotinylated thymocartins. This area of study, including the synthesis and application of biotinylated peptides, is closely related to compounds like AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone (Schőn et al., 2000).

4. Protease Activity Assays

The compound also finds application in the development of assays for protease activity. A study on inductively coupled plasma-mass spectrometry-based protease assays used biotinylated peptidic substrates, which is relevant to the context of AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone (Lathia et al., 2010).

5. Interaction with Cellular Mechanisms

Studies have also been conducted to understand how similar peptides interact with various cellular mechanisms. For instance, research into the myasthenogenicity of human acetylcholine receptor synthetic alpha-subunit peptide and its analogues provides insights into how such peptides can interact with immune cells and receptors (Mccormick et al., 1987).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone is Caspase-1 . Caspase-1 is a type of cysteine protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation.

Mode of Action

AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone acts as an inhibitor of Caspase-1 . By inhibiting Caspase-1, it prevents the enzyme from carrying out its role in the apoptosis pathway, thereby influencing cell survival and death.

Biochemical Pathways

The compound primarily affects the apoptosis pathway by inhibiting Caspase-1 . This can have downstream effects on cell survival, inflammation, and immune response, as Caspase-1 is involved in the maturation of the inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18).

Result of Action

By inhibiting Caspase-1, AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone can potentially influence the balance between cell survival and death . This could have implications for diseases associated with apoptosis, such as anemia-associated chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)/t31-,32-,33-,34-,36-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVWAAVGDUBSLA-NCHNNOHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63N7O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone | |

Q & A

Q1: The research mentions Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone labeling active caspase subunits. What is the significance of this labeling in the study's context?

A1: The study investigates the differential apoptotic effects of cowpox virus (CPV) and rabbitpox virus (RPV), particularly focusing on the roles of viral proteins CrmA and SPI-2. The researchers observed that infection with CPV lacking CrmA (CPVΔcrmA), wild-type RPV, and RPV lacking SPI-2 (RPVΔSPI-2) all led to the appearance of active caspase subunits in pig kidney cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

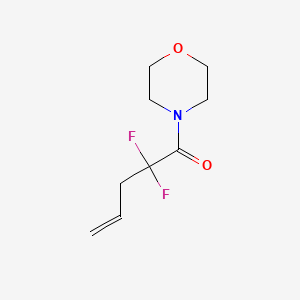

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)